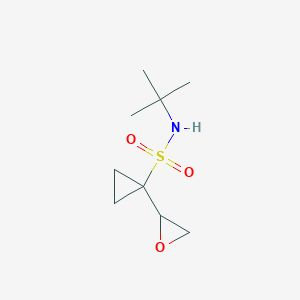
N-tert-butil-1-(oxiran-2-il)ciclopropano-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is a chemical compound with the molecular formula C9H17NO3S and a molecular weight of 219.3 g/mol . This compound features a cyclopropane ring, an oxirane (epoxide) group, and a sulfonamide functional group, making it an interesting subject for various chemical studies and applications.
Aplicaciones Científicas De Investigación
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Métodos De Preparación
The synthesis of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide typically involves multiple steps. One common synthetic route includes the reaction of tert-butylamine with cyclopropane-1-sulfonyl chloride to form N-tert-butylcyclopropane-1-sulfonamide. This intermediate is then reacted with an epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), to introduce the oxirane ring .
Análisis De Reacciones Químicas
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxidized products.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions, forming a variety of products depending on the nucleophile used.
Common reagents for these reactions include m-CPBA for epoxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles like amines or alcohols for substitution reactions .
Mecanismo De Acción
The mechanism of action of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide involves its reactive functional groups. The oxirane ring can interact with nucleophiles, leading to ring-opening reactions that modify biological molecules. The sulfonamide group can form hydrogen bonds and interact with various molecular targets, influencing biological pathways .
Comparación Con Compuestos Similares
Similar compounds to N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide include:
N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
N-tert-butyl-1-(oxiran-2-yl)cyclopentane-1-sulfonamide: Similar structure but with a cyclopentane ring.
Propiedades
IUPAC Name |
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-8(2,3)10-14(11,12)9(4-5-9)7-6-13-7/h7,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGQDUQVZPMXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1(CC1)C2CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














